2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2/c21-20(22,23)30-16-5-3-15(4-6-16)24-19(29)13-27-9-11-28(12-10-27)18-8-7-17(25-26-18)14-1-2-14/h3-8,14H,1-2,9-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKLOBPNBYLSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which allow for the efficient and scalable production of piperazine derivatives . These methods are advantageous for producing large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, such as Alzheimer’s disease and tuberculosis
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an acetylcholinesterase inhibitor, binding to the enzyme’s active site and preventing the breakdown of acetylcholine
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features and inferred properties of the target compound with analogs from the provided evidence:
*Calculated based on molecular formula.
Key Findings
Substituent Effects on Binding and Stability: The target compound’s cyclopropylpyridazine group contrasts with benzoyl (e.g., 9a, 9c) or benzothiazole () moieties in analogs. Trifluoromethoxy vs. trifluoromethyl (9a) or chloro (9b): Trifluoromethoxy offers stronger electron-withdrawing effects than chloro but lower steric demand than trifluoromethyl, balancing binding and solubility .
Pharmacokinetic Implications :
- Metabolic Stability : The cyclopropyl group in the target compound likely reduces CYP-mediated oxidation compared to tert-butyl (9c) or methyl () groups, which are prone to hydroxylation .
- Solubility : The target’s trifluoromethoxy group may lower solubility compared to methoxy () or isopropyl () substituents, necessitating formulation optimization .
Biological Activity: Piperazine-acetamide analogs in demonstrated nanomolar-range kinase inhibition (specific targets unspecified), suggesting the target compound may share similar potency .
Biological Activity
The compound 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Piperazine ring : Known for its role in various pharmacological agents.
- Pyridazine moiety : Implicated in several biological activities.
- Trifluoromethoxy group : Enhances lipophilicity and may influence receptor binding.
The molecular formula is with a molecular weight of 372.5 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Neuronal voltage-sensitive sodium channels : It acts as a moderate binder, influencing neuronal excitability and potentially providing anticonvulsant effects.
- Receptors and enzymes : The compound may modulate the activity of specific receptors involved in neurotransmission and other signaling pathways.
1. Anticonvulsant Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant anticonvulsant properties. For instance, in a study evaluating the anticonvulsant activity using the maximal electroshock (MES) test, compounds with similar structural features showed promising results:
- IC50 values : Compounds demonstrated varying potencies, with some exhibiting IC50 values as low as 13.004 µg/mL against seizure models .
2. Anticancer Activity
In vitro studies have evaluated the anticancer potential of related compounds against various cancer cell lines:
- HepG2 Cell Line : A study reported that certain derivatives showed moderate to excellent anticancer activity with IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL . This suggests a potential for developing novel anticancer agents based on this scaffold.
Study 1: Anticonvulsant Screening
A series of piperazine derivatives were synthesized and screened for anticonvulsant activity using the MES model. The study found that modifications to the piperazine ring significantly influenced the anticonvulsant efficacy:
- Results Summary :
Study 2: Anticancer Efficacy
Another investigation focused on the cytotoxic effects of similar compounds against HepG2 liver cancer cells. The findings indicated that:
- Cell Viability Assay : The MTT assay demonstrated that certain derivatives significantly inhibited cell proliferation at low concentrations, indicating their potential as therapeutic agents against liver cancer .
Data Tables
| Activity Type | Model Used | Compound Tested | IC50 Value (µg/mL) | Remarks |
|---|---|---|---|---|
| Anticonvulsant | MES Test | Similar Derivative | 13.004 | Significant efficacy observed |
| Anticancer | HepG2 Cell Line | Similar Derivative | 13.004 - 28.399 | Moderate to excellent activity |
Q & A
Q. Basic (Structural Characterization)
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, particularly the cyclopropyl, piperazine, and trifluoromethoxy groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- X-ray crystallography : Resolves conformational details of the piperazine and pyridazine rings in solid-state studies .
How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
Advanced (Experimental Design)
Byproduct formation often arises from incomplete coupling or side reactions. Mitigation strategies include:
- Stoichiometric precision : Use a 10–20% excess of the pyridazine-piperazine precursor to drive amide bond completion .
- Catalyst optimization : Palladium-based catalysts improve coupling efficiency in heterocyclic systems .
- Real-time monitoring : TLC or LCMS tracks reaction progress, enabling early termination to minimize degradation .
- Solvent drying : Anhydrous conditions reduce hydrolysis of reactive intermediates .
What strategies resolve contradictory bioactivity data across studies, such as varying IC50 values in enzyme assays?
Advanced (Data Contradiction Analysis)
Contradictions may stem from:
- Assay variability : Validate protocols using standardized positive controls (e.g., known kinase inhibitors for kinase assays) .
- Cell line differences : Use isogenic cell lines to isolate target-specific effects from off-target interactions .
- Compound stability : Assess solubility and degradation in assay buffers via HPLC .
- Computational modeling : Molecular docking can predict binding affinity discrepancies caused by conformational flexibility in the piperazine moiety .
How does the trifluoromethoxy phenyl group influence the compound’s pharmacokinetic profile?
Advanced (Structure-Property Relationship)
The trifluoromethoxy group enhances:
- Lipophilicity : Increases LogP, improving membrane permeability (measured via PAMPA assays) .
- Metabolic stability : Resists oxidative metabolism due to the electron-withdrawing CF3 group, as shown in microsomal stability assays .
- Target affinity : The group’s steric and electronic effects modulate interactions with hydrophobic binding pockets, validated via SAR studies on analogs .
What in vivo models are appropriate for evaluating efficacy and toxicity?
Q. Advanced (Translational Research)
- Pharmacokinetics : Rodent models assess bioavailability, half-life, and tissue distribution via LCMS-based plasma profiling .
- Efficacy : Xenograft models (e.g., cancer or inflammation) test target engagement, with dosing informed by in vitro IC50 values .
- Toxicity : Repeat-dose studies in rodents monitor hepatic/renal function and histopathology, focusing on metabolites identified via HRMS .
How to design experiments to explore the structure-activity relationship (SAR) of the piperazine moiety?
Q. Advanced (SAR Exploration)
- Analog synthesis : Replace piperazine with morpholine or diazepane rings to assess rigidity and hydrogen-bonding effects .
- Bioactivity screening : Test analogs in target-specific assays (e.g., receptor binding or enzyme inhibition) .
- Computational analysis : Molecular dynamics simulations quantify conformational flexibility and entropy changes upon binding .
- Crystallography : Co-crystal structures with target proteins reveal direct interactions (e.g., piperazine nitrogen hydrogen bonds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
